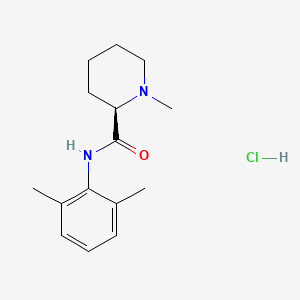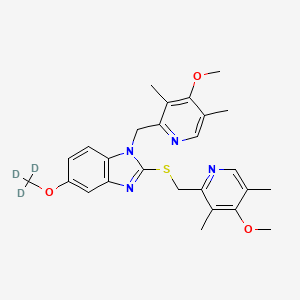![molecular formula C21H13N B586109 Dibenz[a,h]acridine-d6 (Major) CAS No. 1795031-62-7](/img/structure/B586109.png)
Dibenz[a,h]acridine-d6 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz[a,h]acridine-d6 (Major) is a deuterated form of Dibenz[a,h]acridine, a heterocyclic aromatic compound. This compound is labeled with deuterium, which is a stable isotope of hydrogen. Dibenz[a,h]acridine is known for its potent mutagenic and carcinogenic properties and is one of the azaarenes found in grilled meat. The deuterated form, Dibenz[a,h]acridine-d6, is used in various scientific research applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[a,h]acridine-d6 involves the incorporation of deuterium into the Dibenz[a,h]acridine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve high temperatures and the presence of catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of Dibenz[a,h]acridine-d6 involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities and ensure the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenz[a,h]acridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Dibenz[a,h]acridine-d6 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydro derivatives. Substitution reactions can yield a wide range of substituted derivatives .
Applications De Recherche Scientifique
Dibenz[a,h]acridine-d6 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the study of polycyclic aromatic hydrocarbons.
Biology: The compound is used in studies related to mutagenesis and carcinogenesis due to its potent biological activity.
Medicine: Research involving Dibenz[a,h]acridine-d6 contributes to understanding the mechanisms of cancer development and the effects of environmental carcinogens.
Mécanisme D'action
The mechanism of action of Dibenz[a,h]acridine-d6 involves its interaction with DNA, leading to mutations and potentially carcinogenic effects. The compound intercalates into the DNA structure, causing disruptions in the DNA replication process. This can lead to the formation of DNA adducts and subsequent mutations. The molecular targets and pathways involved include the activation of various enzymes and the induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenz[a,h]acridine: The non-deuterated form of the compound.
Dibenz[a,j]acridine: Another isomer with similar properties.
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with potent carcinogenic properties.
Uniqueness
Dibenz[a,h]acridine-d6 is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The presence of deuterium allows for more accurate and reliable data analysis, especially in mass spectrometry. This compound’s unique properties make it an invaluable tool in various scientific research fields .
Propriétés
IUPAC Name |
5,6,7,8,10,11-hexadeuterio-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1-13H/i2D,4D,6D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCSIWAONQTVCF-IHRJCSKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=CC4=C(C=CC5=CC=CC=C54)N=C32)[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












